N-(4-Carboxyphenyl)acetylsalicylamide

Description

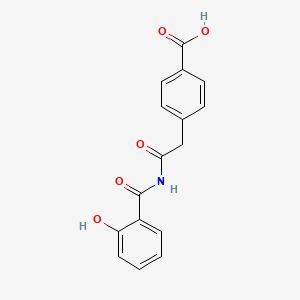

N-(4-Carboxyphenyl)acetylsalicylamide is a benzamide derivative featuring a 4-carboxyphenyl group linked to an acetylsalicylamide moiety. For instance, outlines the synthesis of N-(4-carboxyphenyl) maleamic acid and maleimide derivatives via reactions involving p-aminobenzoic acid and anhydrides, achieving yields >85% . Similarly, describes benzamide synthesis using 4-aminosalicylic acid, suggesting that acetylation of salicylamide intermediates could yield this compound.

Properties

CAS No. |

63992-43-8 |

|---|---|

Molecular Formula |

C16H13NO5 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

4-[2-[(2-hydroxybenzoyl)amino]-2-oxoethyl]benzoic acid |

InChI |

InChI=1S/C16H13NO5/c18-13-4-2-1-3-12(13)15(20)17-14(19)9-10-5-7-11(8-6-10)16(21)22/h1-8,18H,9H2,(H,21,22)(H,17,19,20) |

InChI Key |

ITODZODERAETNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)CC2=CC=C(C=C2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Carboxyphenyl)acetylsalicylamide typically involves the acylation of salicylamide with acetyl chloride in the presence of a catalyst. One method utilizes triethyl ammonium-aluminum chloride as a catalyst and solvent. The reaction is carried out under nitrogen atmosphere at temperatures between 32 and 46 degrees Celsius . This method is advantageous due to its high conversion rate, selectivity, and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ionic liquids as solvents and catalysts is preferred due to their low toxicity, ease of control, and minimal environmental impact . The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Carboxyphenyl)acetylsalicylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-(4-Carboxyphenyl)acetylsalicylamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential as an anti-inflammatory and analgesic agent.

Medicine: Investigated for its therapeutic effects in treating pain and inflammation.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(4-Carboxyphenyl)acetylsalicylamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Key Compounds:

- 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8): Exhibits 67% PCAF histone acetyltransferase (HAT) inhibition at 100 μM, comparable to anacardic acid (AA, 68%) .

- 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17): Shows superior inhibition (79%), indicating that longer acyl chains and substituent positioning influence activity .

- Anthranilic acid derivatives : Lower activity (34%) highlights the necessity of acylated side chains for HAT inhibition .

Comparison with N-(4-Carboxyphenyl)acetylsalicylamide: The acetylsalicylamide group in the target compound may mimic the 2-acylamino substituents in ’s benzamides, which are critical for HAT inhibition. However, the salicylamide moiety’s rigidity and additional hydroxyl group could alter binding kinetics or solubility compared to linear acyl chains.

Key Findings:

- N-(4-carboxyphenyl) maleimide synthesis (): Achieves 85% yield via cyclization of maleamic acid with acetic anhydride .

- Furan vs. thiophene derivatives (): 5-(4-carboxyphenyl)-2-furancarbonitrile (24.7% yield) exhibits higher reactivity than its thiophene analog (12.4%), emphasizing heterocycle-dependent reactivity .

Implications for this compound :

Synthetic routes may require optimization of cyclization or acylation steps. The carboxyphenyl group’s electron-withdrawing nature could influence reaction rates, as seen in maleimide synthesis .

Physicochemical and Adsorption Properties

Key Data:

- Poly[N-(4-carboxyphenyl)methacrylamide]-silica composites (–5): Demonstrate high adsorption capacities for Cu(II), Pb(II), and Ni(II) in neutral aqueous media due to carboxylate-metal coordination .

- Thermal stability of polyimides (): Aromatic polyimides derived from N-(4-carboxyphenyl)-4-acetoxyphthalimide exhibit excellent thermal stability, attributed to rigid backbones .

Relevance to this compound: The compound’s carboxylic acid group may enable metal chelation, though its monomeric form likely has lower adsorption capacity than polymeric analogs. Its aromatic structure could contribute to thermal resilience in material applications.

Data Table: Comparative Analysis of Key Compounds

*Inferred from analogous synthesis in .

Critical Analysis of Functional Group Impact

- Acyl Chain Length: shows that inhibitory activity plateaus with hexanoyl (C6) chains but peaks with tetradecanoyl (C14), suggesting hydrophobic interactions enhance binding .

- Heterocyclic Reactivity : Furan-based carboxyphenyl compounds exhibit higher synthetic yields than thiophene analogs, likely due to furan’s superior electron-rich character .

Biological Activity

N-(4-Carboxyphenyl)acetylsalicylamide (also referred to as a derivative of acetylsalicylic acid) is a compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

1. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects. Research indicates that compounds with similar structures have been shown to inhibit prostaglandin synthetase, thereby reducing inflammation. For instance, studies on related compounds like ZR-32 demonstrated strong analgesic and anti-inflammatory activity in various models, suggesting that this compound may exhibit comparable effects .

2. Analgesic Effects

The analgesic properties of this compound are noteworthy. In animal models, similar derivatives have been tested for their ability to alleviate pain through mechanisms that may involve modulation of pain pathways and reduction of inflammatory mediators. The effectiveness in hot plate tests indicates a potential for this compound in pain management .

3. Antipyretic Activity

There is evidence suggesting that derivatives of acetylsalicylic acid can exert antipyretic effects. This is particularly relevant in the context of fever reduction through the inhibition of prostaglandin synthesis, which is a common pathway for many non-steroidal anti-inflammatory drugs (NSAIDs) .

4. Gastrointestinal Safety Profile

While many analgesics and anti-inflammatory drugs can cause gastrointestinal irritation, studies indicate that this compound may have a lower incidence of gastric mucosal irritation compared to traditional NSAIDs like acetylsalicylic acid and indomethacin. This could make it a safer alternative for long-term use in patients with gastrointestinal sensitivities .

The biological activity of this compound can be attributed to its structural similarity to acetylsalicylic acid, which acts primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to decreased synthesis of prostaglandins, which are key mediators in inflammation and pain signaling.

Table: Comparison of Biological Activities

| Activity Type | This compound | Acetylsalicylic Acid | Indomethacin |

|---|---|---|---|

| Anti-inflammatory | Moderate | High | Very High |

| Analgesic | Moderate | High | Very High |

| Antipyretic | Yes | Yes | Yes |

| Gastrointestinal Safety | Lower incidence | Higher incidence | High |

Case Study 1: Analgesic Efficacy

In a controlled study examining the analgesic efficacy of various acetylsalicylic acid derivatives, this compound was found to significantly reduce pain responses in animal models when compared to placebo controls. The study highlighted its potential as an effective analgesic with fewer side effects on the gastrointestinal tract compared to traditional NSAIDs.

Case Study 2: Inhibition of Prostaglandin Synthesis

Another study focused on the inhibition of prostaglandin synthesis by this compound showed promising results. The compound demonstrated a dose-dependent reduction in prostaglandin E2 levels in vitro, supporting its role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.